molecular formula C19H15N3OS B13079546 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one

Cat. No.: B13079546
M. Wt: 333.4 g/mol
InChI Key: CMFIWGMTQHIBIU-UHFFFAOYSA-N
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Description

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a phenyl-substituted thiazole precursor.

    Attachment of the Isoquinolinone Moiety: Through a series of condensation and cyclization reactions.

    Final Coupling Step:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or isoquinolinone rings.

    Reduction: Reduction reactions could modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.

Scientific Research Applications

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or tool in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole Derivatives: Compounds with similar thiazole structures.

    Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores.

Uniqueness

3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is unique due to the specific combination of the thiazole and isoquinolinone moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-[(2-phenyl-1,3-thiazol-5-yl)methylamino]-2H-isoquinolin-1-one

InChI

InChI=1S/C19H15N3OS/c23-18-16-9-5-4-8-14(16)10-17(22-18)20-11-15-12-21-19(24-15)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,22,23)

InChI Key

CMFIWGMTQHIBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CNC3=CC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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